

Poly(1-vinylimidazole) for selective heavy metal ion removal from aqueous solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Vinylimidazole

Cat. No.: B087127

[Get Quote](#)

Application Notes: Poly(1-vinylimidazole) for Selective Heavy Metal Ion Removal

Introduction

Heavy metal contamination in aqueous environments is a significant environmental and health concern due to the toxicity and persistence of these pollutants. Poly(1-vinylimidazole) (PVI) and its composites have emerged as highly effective materials for the selective removal of heavy metal ions from water. The imidazole ring within the PVI structure contains nitrogen atoms that can form stable coordination complexes with various metal ions, making it an excellent chelating agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing PVI-based materials for heavy metal ion remediation.

PVI can be incorporated into various material forms, including magnetic nanoparticles, hydrogels, and resins, to enhance its practical application for water treatment. These materials offer high adsorption capacities, good selectivity, and the potential for regeneration and reuse.

Key Features of Poly(1-vinylimidazole)-Based Adsorbents

- High Selectivity: PVI demonstrates a strong affinity for divalent and trivalent metal ions, with the binding strength often following the order of $\text{Cu}^{2+} > \text{Ni}^{2+} > \text{Co}^{2+}$.^{[1][2]}

- High Adsorption Capacity: PVI-based materials exhibit significant uptake of various heavy metals, including lead, copper, cadmium, and others.[3][4][5]
- pH-Responsive Nature: The adsorption process is often pH-dependent, allowing for controlled binding and release of metal ions.[1][3]
- Versatility: PVI can be grafted onto different substrates like magnetic nanoparticles or incorporated into hydrogels and resins to create adsorbents suitable for various applications. [1][3][6]

Data Presentation

The following tables summarize the quantitative data on the adsorption of heavy metal ions by various poly(**1-vinylimidazole**)-based materials as reported in the literature.

Table 1: Adsorption Capacities of PVI-Grafted Magnetic Nanoparticles

Metal Ion	Adsorbent	pH	Adsorption Capacity (mmol/g)	Adsorption Capacity (mg/g)	Reference
Cu ²⁺	Mag-Im18	5.3	0.11	6.98	[1][2]
Ni ²⁺	Mag-Im18	5.3	-	-	[1][2]
Co ²⁺	Mag-Im18	5.3	-	-	[1][2]

Table 2: Adsorption Capacities of PVI-Based Hydrogels and Resins

Metal Ion	Adsorbent	pH	Adsorption Capacity (mg/g)	Reference
Cu ²⁺	CMS-g-PVI/PVA Hydrogel	6.2	82.4	[3]
Pb ²⁺	CMS-g-PVI/PVA Hydrogel	5.7	66.5	[3]
Cd ²⁺	CMS-g-PVI/PVA Hydrogel	5.7	51.8	[3]
Pb ²⁺	p(N-VI-AAm) Hydrogel	-	262	[4][5]
Cu ²⁺	p(N-VI-AAm) Hydrogel	-	53	[4][5]
Cd ²⁺	PVI-g-PS Resin	5.0	- (2.82 mmol/g)	[6]
Ni ²⁺	PVI-g-PS Resin	5.0	- (1.77 mmol/g)	[6]
Pb ²⁺	PVI-g-PS Resin	5.0	- (1.22 mmol/g)	[6]
Cu ²⁺	PVI-g-PS Resin	5.0	- (0.83 mmol/g)	[6]
Pb ²⁺	PIL-HG-8 Hydrogel	-	249.21	[7]
Cd ²⁺	PIL-HG-8 Hydrogel	-	235.22	[7]
Cr ³⁺	PIL-HG-8 Hydrogel	-	246.20	[7]
Hg ²⁺	PIL-HG-8 Hydrogel	-	240.96	[7]
Cd ²⁺	PVI-g-CMS	-	> Zn ²⁺ > Mn ²⁺	[8][9]
Zn ²⁺	PVI-g-CMS	-	> Mn ²⁺	[8][9]
Mn ²⁺	PVI-g-CMS	-	-	[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of PVI-based materials and their application in heavy metal ion removal.

Protocol 1: Synthesis of Poly(**1-vinylimidazole**)-Grafted Magnetic Nanoparticles (Mag-Im18)

This protocol is based on the telomerization of **1-vinylimidazole** and subsequent grafting onto magnetic nanoparticles.[\[1\]](#)

Materials:

- **1-vinylimidazole**
- 3-Mercaptopropyltrimethoxysilane (MPS)
- Methanol (distilled)
- Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
- Nanosize maghemite (γ -Fe₂O₃) particles

Procedure:

- Synthesis of Poly(**1-vinylimidazole**) (Imn):
 - Dissolve **1-vinylimidazole** (30 mmol) and MPS (1.5 mmol) in distilled methanol (30 mL).
 - Add 2 wt % AIBN (0.33 mmol).
 - Carry out the telomerization reaction. The degree of polymerization can be determined by ¹H NMR.
- Grafting of Imn onto Magnetic Nanoparticles:
 - Disperse the nanosize maghemite particles in a solution of the synthesized Imn.

- The reactive silane terminal group of Imn will graft directly onto the magnetic particles through siloxane bonds.
- Wash the resulting polymer-grafted magnetic nanocomposite particles (Mag-Im18) to remove any ungrafted polymer.
- The amount of anchored polymer can be estimated by elemental analysis.

Protocol 2: Synthesis of Carboxymethyl Starch-g-Poly(1-vinylimidazole)/PVA Magnetic Hydrogel Beads

This protocol describes the preparation of magnetic hydrogel spheres for heavy metal adsorption.[\[3\]](#)

Materials:

- Starch
- Sodium hydroxide (NaOH)
- Monochloroacetic acid (ClCH₂COOH)
- **1-vinylimidazole (VI)**
- Potassium persulfate (KPS)
- Polyvinyl alcohol (PVA)
- Fe₃O₄ nanoparticles
- Glutaraldehyde

Procedure:

- Preparation of Carboxymethylated Starch (CMS):
 - Combine NaOH, starch, and ClCH₂COOH in distilled water.

- Stir the mixture to obtain CMS.
- Synthesis of Carboxymethyl Starch-g-Poly(**1-vinylimidazole**) (CMS-g-PVI):
 - Dissolve CMS in distilled water.
 - Add VI monomer and KPS initiator.
 - Heat the mixture to initiate graft copolymerization.
- Preparation of CMS-g-PVI/PVA/Fe₃O₄ Magnetic Hydrogel Beads:
 - Prepare a PVA solution.
 - Mix the CMS-g-PVI solution with the PVA solution and disperse Fe₃O₄ nanoparticles within the mixture.
 - Add the mixture dropwise into a glutaraldehyde crosslinking solution to form beads.
 - Wash the resulting magnetic hydrogel beads thoroughly.

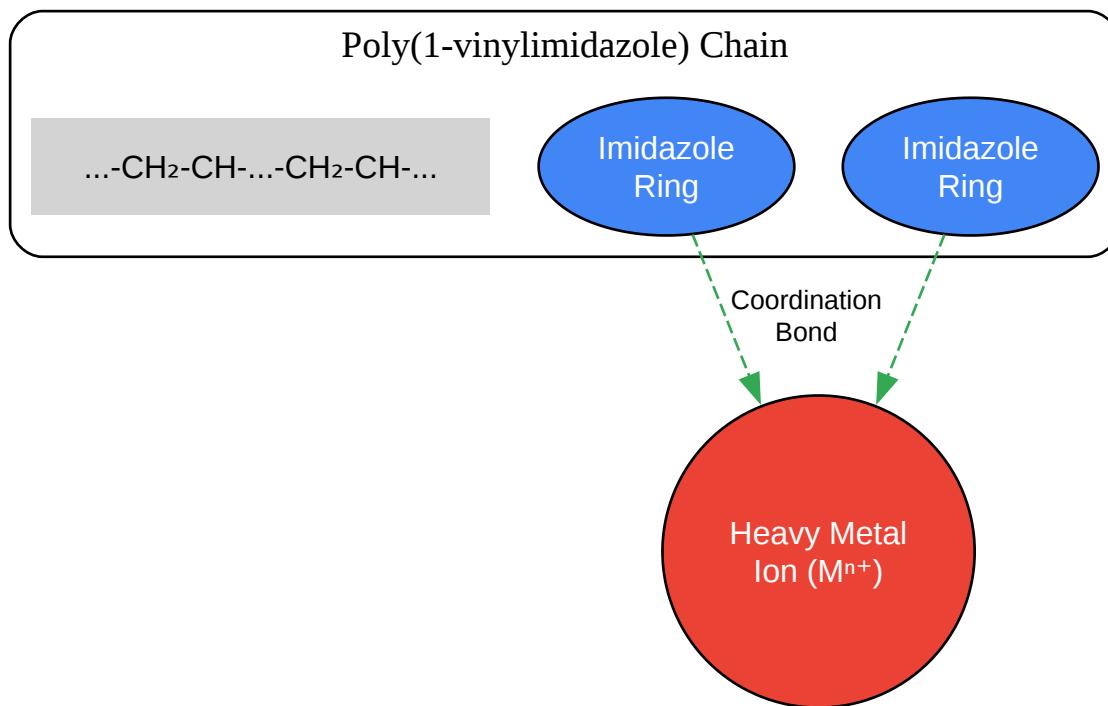
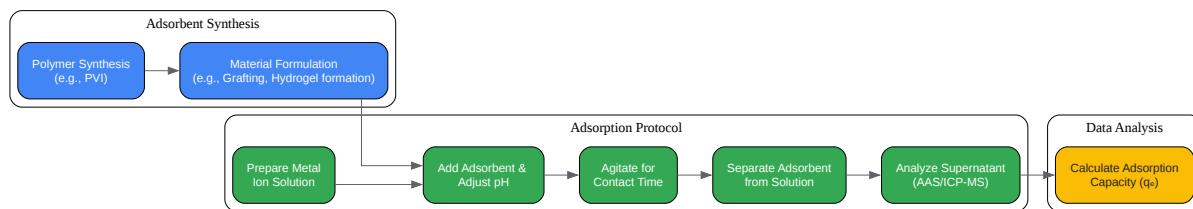
Protocol 3: Heavy Metal Ion Adsorption Studies

This protocol outlines a general procedure for evaluating the heavy metal ion removal efficiency of PVI-based adsorbents.

Materials:

- PVI-based adsorbent (e.g., Mag-Im18, hydrogel beads)
- Stock solutions of heavy metal ions (e.g., prepared from CuSO₄·5H₂O, Pb(NO₃)₂, CdCl₂·2.5H₂O)
- Deionized water
- Nitric acid (0.1 M) and sodium hydroxide (0.1 M) for pH adjustment
- Shaker or stirrer

- Centrifuge (for nanoparticle-based adsorbents)
- Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)



Procedure:

- Preparation of Metal Ion Solutions:
 - Prepare stock solutions of the desired heavy metal ions at a concentration of 1000 mg/L.
 - Prepare working solutions of various initial concentrations (e.g., 30 to 250 mg/L) by diluting the stock solution.[\[3\]](#)
- Adsorption Experiment:
 - Accurately weigh a specific amount of the PVI-based adsorbent and add it to a known volume of the metal ion solution.
 - Adjust the pH of the solution to the desired value using 0.1 M HNO₃ or 0.1 M NaOH.[\[3\]](#)
 - Agitate the mixture for a specified contact time (e.g., 1 to 24 hours) at a constant temperature.[\[1\]](#)[\[4\]](#)[\[5\]](#)
- Sample Analysis:
 - After agitation, separate the adsorbent from the solution. For nanoparticles, this can be done by centrifugation.[\[1\]](#) For hydrogel beads, filtration or decantation can be used.
 - Analyze the supernatant for the final concentration of the metal ion using AAS or ICP-MS.
- Calculation of Adsorption Capacity:
 - The amount of metal ion adsorbed per unit mass of the adsorbent (q_e , in mg/g) can be calculated using the following equation: $q_e = (C_0 - C_e) * V / m$ where:
 - C_0 is the initial metal ion concentration (mg/L)

- C_e is the equilibrium metal ion concentration (mg/L)
- V is the volume of the solution (L)
- m is the mass of the adsorbent (g)

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of metal ion chelation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.kumamoto-u.ac.jp [chem.kumamoto-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A multifaceted poly(ionic liquid)-based superabsorbent hydrogel for simultaneous removal of heavy metals and synthetic dyes - Polymer Chemistry (RSC Publishing)
DOI:10.1039/D5PY00584A [pubs.rsc.org]
- 8. Removal of heavy metal using poly (N-vinyl imidazole)-grafted-carboxymethylated starch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Poly(1-vinylimidazole) for selective heavy metal ion removal from aqueous solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087127#poly-1-vinylimidazole-for-selective-heavy-metal-ion-removal-from-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com